molecular formula C26H24NOS+ B12517322 3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium CAS No. 697220-91-0

3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium

Cat. No.: B12517322
CAS No.: 697220-91-0
M. Wt: 398.5 g/mol
InChI Key: XMYLYIPKCMVWKY-UHFFFAOYSA-N
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Description

3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium is a thiazole derivative. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with thioamides under acidic conditions, followed by cyclization . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects . The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium is unique due to its specific substitution pattern, which may confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

697220-91-0

Molecular Formula

C26H24NOS+

Molecular Weight

398.5 g/mol

IUPAC Name

3-ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium

InChI

InChI=1S/C26H24NOS/c1-3-27-24(19-16-20-14-17-23(28-2)18-15-20)29-26(22-12-8-5-9-13-22)25(27)21-10-6-4-7-11-21/h4-19H,3H2,1-2H3/q+1

InChI Key

XMYLYIPKCMVWKY-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)OC

Origin of Product

United States

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